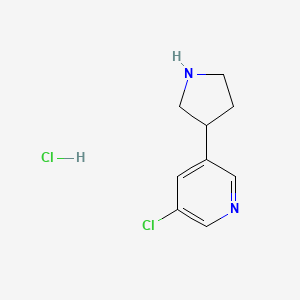
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an alcohol or ketone group, while substitution could yield a variety of pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site .
相似化合物的比较
Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound also features a pyridine ring but with a thiadiazole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: These compounds feature a pyrrolidine ring but differ in their substitution patterns and functional groups.
Uniqueness
3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the chlorine atom and the pyrrolidine ring can enhance its reactivity and binding affinity in various applications.
生物活性
3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chlorinated pyridine ring along with a pyrrolidine moiety suggests that this compound may interact with various biological targets, leading to therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C8H10ClN and a molecular weight of approximately 171.63 g/mol. The chlorinated aromatic ring and the pyrrolidine group are critical for its biological activity, particularly in modulating receptor interactions and enzyme activities.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Preliminary studies indicate that the compound may function through:
- Enzyme Inhibition : It is likely to inhibit certain enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may act as a modulator for receptors related to neurotransmission and hormonal signaling, potentially influencing conditions such as cancer and metabolic disorders.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated its efficacy against various cancer cell lines, indicating significant cytotoxic effects. For instance, it exhibited:
- IC50 values : This measure indicates the concentration required to inhibit cell growth by 50%. The compound showed promising IC50 values in several cancer models, suggesting potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.47 |
| U-937 (Leukemia) | 0.35 |
| A549 (Lung Cancer) | 0.29 |
These results point towards its potential as a lead compound for developing new anticancer agents.
Androgen Receptor Modulation
Studies have investigated the compound's ability to modulate androgen receptors, which are crucial in conditions like prostate cancer. Binding affinity assays revealed that:
- Binding Affinity : The compound effectively competes with natural ligands for binding sites on androgen receptors, suggesting its utility as a selective androgen receptor modulator (SARM).
Case Studies
- Study on Antiproliferative Effects : A study published in 2024 evaluated the effects of this compound on various cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways .
- Receptor Interaction Analysis : Molecular docking studies indicated that the compound binds favorably to androgen receptors, providing insights into its mechanism of action as a potential therapeutic agent for hormone-dependent cancers.
属性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
3-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;/h3,5-7,11H,1-2,4H2;1H |
InChI 键 |
JXJVDNKXTCYQNL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=CN=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















